D,L-Sulforaphane Boc-L-cysteine
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Overview
Description
Preparation Methods
The synthesis of D,L-Sulforaphane Boc-L-cysteine typically involves multiple steps, including the protection of cysteine with a Boc (tert-butyloxycarbonyl) group and the subsequent attachment of the sulforaphane moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
D,L-Sulforaphane Boc-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulforaphane or Boc-protected cysteine moieties .
Scientific Research Applications
D,L-Sulforaphane Boc-L-cysteine has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying proteomics and protein interactions . In biology, it is employed in experiments to understand the role of sulforaphane and cysteine derivatives in cellular processes . In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties . In industry, it is utilized in the development of new drugs and biochemical assays .
Mechanism of Action
The mechanism of action of D,L-Sulforaphane Boc-L-cysteine involves its interaction with various molecular targets and pathways. The sulforaphane moiety is known to modulate cellular signaling pathways, including those involved in oxidative stress and inflammation . The Boc-protected cysteine residue can undergo deprotection to release free cysteine, which plays a crucial role in redox regulation and protein function . Together, these components contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
D,L-Sulforaphane Boc-L-cysteine can be compared to other sulforaphane and cysteine derivatives. Similar compounds include sulforaphane, N-acetylcysteine, and Boc-protected amino acids . What sets this compound apart is its unique combination of a sulforaphane moiety and a Boc-protected cysteine residue, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C₁₄H₂₆N₂O₅S₃ |
---|---|
Molecular Weight |
398.56 |
Origin of Product |
United States |
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